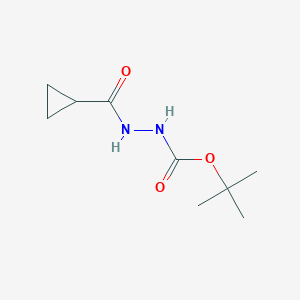
tert-Butyl-2-(Cyclopropancarbonyl)hydrazincarboxylat
Übersicht
Beschreibung
Tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropanecarbonyl moiety, and a hydrazinecarboxylate group
Synthetic Routes and Reaction Conditions:
Hydrazine Derivatives Synthesis: The compound can be synthesized by reacting cyclopropanecarboxylic acid with tert-butyl hydrazinecarboxylate under controlled conditions.
Esterification Reaction: The cyclopropanecarbonyl group can be introduced through esterification reactions involving cyclopropanecarboxylic acid and tert-butanol in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the compound can be produced through optimized chemical reactions that ensure high yield and purity. This involves the use of reactors and purification systems to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution Reactions: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding of the compound to biological targets. The cyclopropanecarbonyl group can interact with enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl Cyclopropanecarboxylate: Similar structure but lacks the hydrazinecarboxylate group.
Tert-Butyl 4-(Cyclopropylcarbonyl)-1-piperazinecarboxylate: Similar functional groups but different core structure.
Uniqueness: Tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate is unique due to its combination of functional groups, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
tert-butyl N-(cyclopropanecarbonylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-10-7(12)6-4-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQVAKYNDQLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705490 | |
| Record name | tert-Butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851295-78-8 | |
| Record name | tert-Butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methylphenyl)amino]butanohydrazide](/img/structure/B1442624.png)
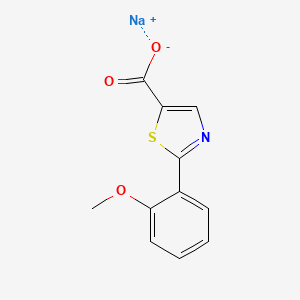

![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)
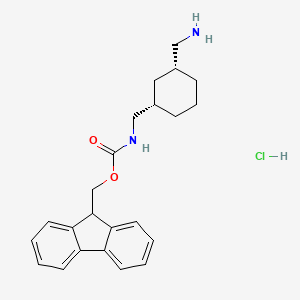
![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)
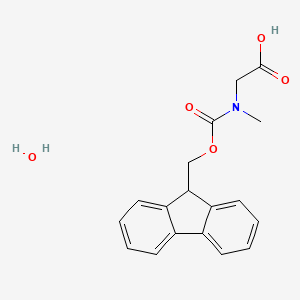

![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)
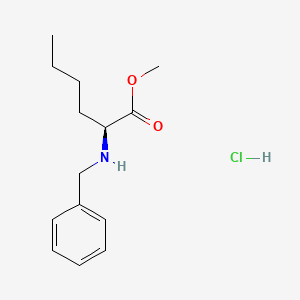
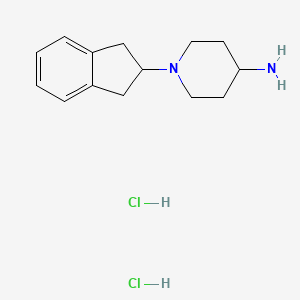
![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)
